![molecular formula C15H18N2O3S B225567 3-ethyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B225567.png)
3-ethyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as EPM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities. EPM has been found to have significant potential as a research tool due to its unique biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-ethyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed to act through the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. By inhibiting carbonic anhydrase, this compound may affect the pH balance of cells and alter the activity of ion channels, leading to its diverse biological effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, this compound has been found to have anti-tumor effects, making it a potential candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages as a research tool. It is relatively easy to synthesize and has a wide range of biological activities, making it a versatile compound for studying various physiological processes. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-ethyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. One area of research is the development of new drugs based on the structure of this compound. By modifying the chemical structure of this compound, it may be possible to create compounds with improved efficacy and reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Overall, this compound is a promising research tool with significant potential for the development of new drugs and treatments.
Synthesemethoden
The synthesis of 3-ethyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the reaction of 3-ethyl-4-methoxyaniline with 3-pyridinecarboxaldehyde in the presence of sulfuric acid. The resulting intermediate is then reacted with benzenesulfonyl chloride to give the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-ethyl-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. This compound has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C15H18N2O3S |
---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-ethyl-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-3-13-9-14(6-7-15(13)20-2)21(18,19)17-11-12-5-4-8-16-10-12/h4-10,17H,3,11H2,1-2H3 |
InChI-Schlüssel |
VONGLEMMWMCBNB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC |
Kanonische SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.